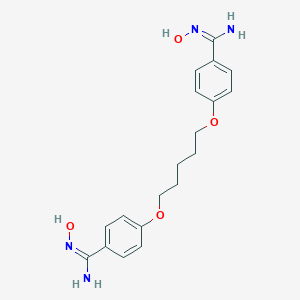

Pentamidine Diamidoxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pentamidine Diamidoxime is a derivative of pentamidine, an aromatic diamidine compound known for its potent antimicrobial activities. This compound is designed to overcome the limitations of pentamidine, such as its toxicity and limited oral bioavailability. This compound is primarily used as a prodrug, which means it is metabolized in the body to produce the active drug, pentamidine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Pentamidine Diamidoxime involves the conversion of pentamidine to its diamidoxime derivative. This process typically includes the following steps:

Nitration: Pentamidine is nitrated to introduce nitro groups.

Reduction: The nitro groups are reduced to amine groups.

Amidoxime Formation: The amine groups are converted to amidoxime groups using hydroxylamine under acidic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Analyse Des Réactions Chimiques

Types of Reactions: Pentamidine Diamidoxime undergoes various chemical reactions, including:

Oxidation: The amidoxime groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The amidoxime groups can be reduced back to amine groups.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products:

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Halogenated and nitrated aromatic compounds.

Applications De Recherche Scientifique

Pentamidine Diamidoxime has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its antimicrobial properties and its ability to inhibit the growth of various pathogens.

Medicine: Investigated for its potential use in treating diseases such as trypanosomiasis, leishmaniasis, and pneumocystis pneumonia.

Industry: Used in the development of new drugs and therapeutic agents.

Mécanisme D'action

The mechanism of action of Pentamidine Diamidoxime involves its conversion to pentamidine in the body. Pentamidine interferes with nuclear metabolism by inhibiting the synthesis of DNA, RNA, phospholipids, and proteins. This disruption of essential cellular processes leads to the death of the target pathogens .

Comparaison Avec Des Composés Similaires

Bisbenzamidoxime Derivatives: These compounds are structurally similar to Pentamidine Diamidoxime and have been studied for their antimicrobial activities.

Dicationically Substituted Bisbenzimidazoles and Carbazoles: These compounds also exhibit potent antimicrobial properties but differ in their chemical structure and pharmacological profiles.

Uniqueness: this compound stands out due to its improved oral bioavailability and reduced toxicity compared to pentamidine. Its ability to be metabolized into the active drug makes it a valuable prodrug for therapeutic applications .

Activité Biologique

Pentamidine diamidoxime, a derivative of the established antimicrobial agent pentamidine, has garnered attention for its potential therapeutic applications against various infectious diseases. This article explores its biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic efficacy, supported by data tables and case studies.

Overview of Pentamidine and Its Derivatives

Pentamidine is primarily known for its use in treating infections such as trypanosomiasis , leishmaniasis , and Pneumocystis carinii pneumonia . However, its clinical application is limited due to poor oral bioavailability and toxicity issues. The development of this compound aims to enhance its pharmacological properties, particularly its solubility and bioavailability.

Pentamidine exerts its antimicrobial effects through multiple mechanisms:

- Inhibition of Nucleic Acid Synthesis : Pentamidine interferes with the synthesis of DNA and RNA in pathogens, leading to cell death.

- Disruption of Mitochondrial Function : It has been shown to disrupt mitochondrial function in protozoan parasites, which is critical for their survival.

- Cytochrome P450 Interaction : Studies indicate that pentamidine and its derivatives have minimal inhibitory effects on cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions compared to other antimicrobials .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates improved absorption characteristics compared to its parent compound. Research demonstrates that the prodrug is efficiently metabolized into active pentamidine through enzymatic processes in various organs. This biotransformation involves:

- Ester Cleavage : The diacetyldiamidoximeester undergoes ester cleavage.

- N-Reduction : The amidoxime function is reduced to yield active pentamidine .

Case Studies

-

Chlamydia trachomatis Infections :

Recent studies highlight pentamidine's effectiveness against Chlamydia trachomatis, demonstrating significant reduction in bacterial load in both in vitro and in vivo models. Pentamidine was identified as one of the top candidates for anti-chlamydia activity, showing promise for topical prophylaxis . -

Pneumocystis jirovecii :

A library of compounds derived from pentamidine was tested against Pneumocystis jirovecii, with several derivatives exhibiting potent activity (IC50 values < 0.01 μg/ml). These findings underscore the potential for developing new treatments for opportunistic infections in immunocompromised patients .

Comparative Efficacy Table

The following table summarizes the efficacy of this compound against various pathogens compared to other known treatments:

| Compound | Pathogen | IC50 (μg/ml) | Notes |

|---|---|---|---|

| Pentamidine | Pneumocystis jirovecii | <0.01 | Highly active against this pathogen |

| This compound | Chlamydia trachomatis | Low | Effective in reducing bacterial load |

| Amphotericin B | C. albicans | 1.0 | Standard antifungal treatment |

| Fluconazole | C. neoformans | 0.25 | Commonly used antifungal |

Propriétés

Numéro CAS |

101689-95-6 |

|---|---|

Formule moléculaire |

C19H24N4O4 |

Poids moléculaire |

372.4 g/mol |

Nom IUPAC |

N'-hydroxy-4-[5-[4-[(E)-N'-hydroxycarbamimidoyl]phenoxy]pentoxy]benzenecarboximidamide |

InChI |

InChI=1S/C19H24N4O4/c20-18(22-24)14-4-8-16(9-5-14)26-12-2-1-3-13-27-17-10-6-15(7-11-17)19(21)23-25/h4-11,24-25H,1-3,12-13H2,(H2,20,22)(H2,21,23) |

Clé InChI |

UVADNHMLTJNGDH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=NO)N)OCCCCCOC2=CC=C(C=C2)C(=NO)N |

SMILES isomérique |

C1=CC(=CC=C1/C(=N\O)/N)OCCCCCOC2=CC=C(C=C2)/C(=N\O)/N |

SMILES canonique |

C1=CC(=CC=C1C(=NO)N)OCCCCCOC2=CC=C(C=C2)C(=NO)N |

Synonymes |

4,4’-[1,5-pentanediylbis(oxy)]bis[N-hydroxybenzenecarboximidamide]; 1,5-Bis(4’-hydroxyamidinophenoxy)pentane; N,N’-Dihydroxy Pentamidine; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.